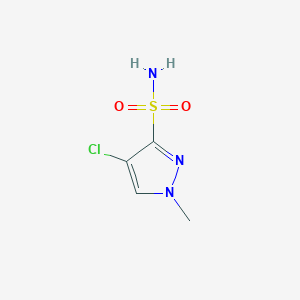
4-chloro-1-methyl-1H-pyrazole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-methyl-1H-pyrazole-3-sulfonamide (CMPS) is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide derivative that contains a pyrazole ring, which makes it a useful building block for the synthesis of other compounds. CMPS has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mechanism Of Action
The mechanism of action of 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in disease processes. For example, 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. By inhibiting this enzyme, 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide may have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy.
Biochemical And Physiological Effects
Studies have shown that 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide has a variety of biochemical and physiological effects. For example, it has been shown to reduce the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapy. It has also been shown to lower blood glucose levels in animal models of diabetes, indicating that it may have potential as an anti-diabetic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide in laboratory experiments is its versatility. It can be easily synthesized and modified to create a wide range of derivatives with different properties. However, one limitation of using 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide is that it can be difficult to purify, which can lead to impurities in the final product.
Future Directions
There are many potential future directions for research on 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide. One area of interest is the development of new derivatives with improved properties for use in medicinal chemistry and drug discovery. Another area of interest is the investigation of the mechanism of action of 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide and its derivatives, which could lead to the development of new therapies for a variety of diseases. Additionally, the use of 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide in materials science and nanotechnology is an area of growing interest, as its unique properties make it a useful building block for the synthesis of new materials with novel properties.
Synthesis Methods
4-chloro-1-methyl-1H-pyrazole-3-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloro-1-methylpyrazole-3-carboxylic acid with sulfonamide reagents such as sulfanilamide or p-toluenesulfonamide. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine, and the resulting product is purified by recrystallization or chromatography.
Scientific Research Applications
4-chloro-1-methyl-1H-pyrazole-3-sulfonamide has been used in a wide range of scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in coordination chemistry, and as a tool for studying enzyme inhibition. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and diabetes.
properties
CAS RN |
154787-25-4 |
|---|---|
Product Name |
4-chloro-1-methyl-1H-pyrazole-3-sulfonamide |
Molecular Formula |
C4H6ClN3O2S |
Molecular Weight |
195.63 g/mol |
IUPAC Name |
4-chloro-1-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-2-3(5)4(7-8)11(6,9)10/h2H,1H3,(H2,6,9,10) |
InChI Key |
MKXMCPLXRCBRIB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)S(=O)(=O)N)Cl |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N)Cl |
synonyms |
1H-Pyrazole-3-sulfonamide,4-chloro-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)


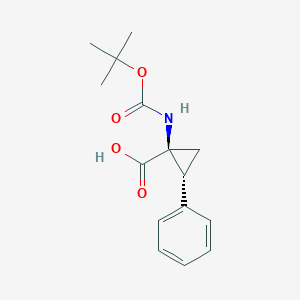
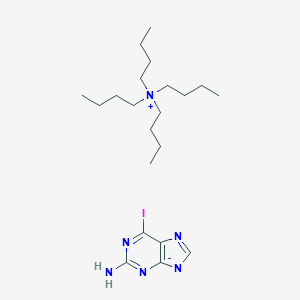
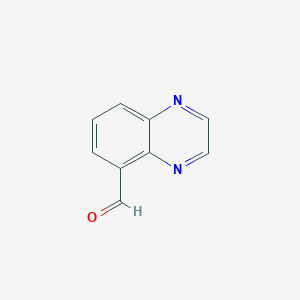
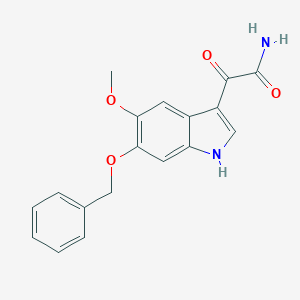
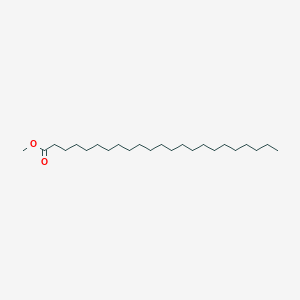
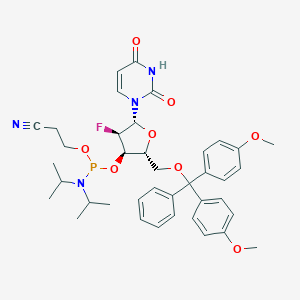
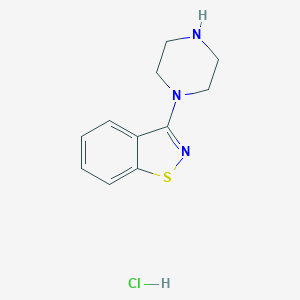

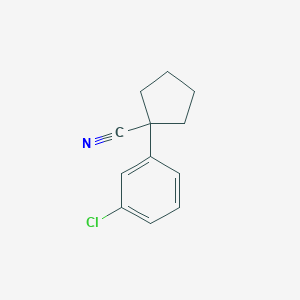
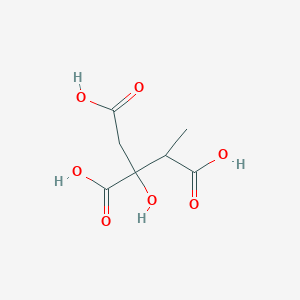
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)